molecular formula C11H11NO B8797169 1-(Isoquinolin-1-yl)ethan-1-ol

1-(Isoquinolin-1-yl)ethan-1-ol

Cat. No.: B8797169
M. Wt: 173.21 g/mol
InChI Key: KVPWEPKQZVFAMW-UHFFFAOYSA-N
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Description

1-(Isoquinolin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1-(Isoquinolin-1-yl)ethan-1-ol is recognized for its potential in drug development due to its structural similarity to various bioactive molecules. Its applications include:

  • Anticancer Agents : Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, modifications to the isoquinoline structure can enhance cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Activity : Research indicates that isoquinoline derivatives exhibit significant antibacterial properties. The structure–activity relationship studies reveal that specific substitutions can enhance efficacy against resistant bacterial strains .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
2-Chloro-1-(isoquinolin-1-yl)ethan-1-one4MRSA
2-Bromo-1-(quinolin-8-yl)ethanoneTBDVarious Gram-positive bacteria

Organic Synthesis

In organic synthesis, this compound serves as an important building block for the synthesis of complex organic molecules. It is utilized in:

  • Synthesis of Novel Compounds : The compound is employed to synthesize various derivatives that may possess unique biological activities or improved pharmacological properties .

Biological Studies

The compound's structural characteristics allow it to interact with various biological targets, making it valuable for biological studies:

  • Enzyme Inhibition : Due to its ability to undergo nucleophilic substitution reactions, this compound can be used to study enzyme inhibition mechanisms and receptor binding interactions .

Case Studies

Case Study 1: Anticancer Activity
A study synthesized several isoquinoline derivatives, including this compound, and evaluated their anticancer properties. The results indicated enhanced activity against resistant cancer cell lines, emphasizing the importance of structural modifications in improving biological efficacy .

Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of isoquinoline derivatives were assessed against high-priority pathogens identified by the WHO. The study concluded that specific substitutions significantly influence antimicrobial potency, highlighting the potential of these compounds in developing new antibiotics .

Table 2: Comparison of Biological Activities

CompoundStructure CharacteristicsNotable Biological Activities
This compoundHydroxyl group on ethanolic carbonAntibacterial, anticancer
2-Chloro-1-(isoquinolin-1-yl)ethan-1-oneChlorine substitutionAntibacterial
2-Bromo-1-(isoquinolin-1-y)ethanoneBromine substitutionEnhanced biological activity

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-isoquinolin-1-ylethanol

InChI

InChI=1S/C11H11NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-8,13H,1H3

InChI Key

KVPWEPKQZVFAMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Isoquinolin-1-yl-1-(1-trityl-1H-imidazol-4-yl)-ethanol (Intermediate H3) was subjected to TFA: trifluoroacetic acid, Pd/C under hydrogen similar to the catalytic reduction procedure of Method D to remove the trityl group and produced 1-1H-imidazol-4-yl)-isoquinolin-1-yl ethanol (Intermediate H4).
Name
1-Isoquinolin-1-yl-1-(1-trityl-1H-imidazol-4-yl)-ethanol
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1-Acetyl-isoquinoline (2.0 g, 11.7 mmole) is dissolved in 50 ml methanol in a 100 ml one neck round bottom flask at 0° C. The solution is treated portionwise with sodium borohydride (495 mg, 13.1 mmole) and the reaction mixture is stirred for 1 h at 0° C. The volatiles are removed in vacuo and the residue is partitioned between 1×50 ml 1N sodium hydroxide and 4×25 ml dichloromethane. The combined organics are dried over potassium carbonate and are concentrated in vacuo to a pale oil. The crude material is chromatographed over 100 g silica gel (230-400 mesh), eluting with 15% acetone/hexane, while collecting 22 ml fractions. Fractions 23-37 are combined and concentrated to afford 1.99 g (98%) of 1-(1-hydroxyethyl)-isoquinoline.
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2 g
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reactant
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50 mL
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[Compound]
Name
one
Quantity
100 mL
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495 mg
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reactant
Reaction Step Two

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